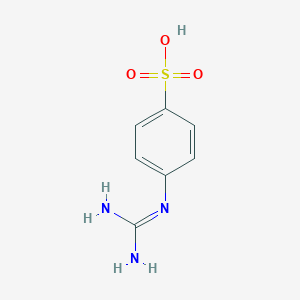![molecular formula C12H9BrN4O3 B048932 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-15-8](/img/structure/B48932.png)
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation. In
Mecanismo De Acción
The mechanism of action of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects:
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory properties, this compound has been shown to have anti-inflammatory effects. It has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have cardioprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione. One area of research that shows promise is in the development of new cancer therapies. This compound has been shown to have anti-tumor properties, and further research could lead to the development of new treatments for cancer. Additionally, this compound has been studied for its effects on the immune system, and further research could lead to the development of new immunomodulatory therapies. Other potential future directions for research include studying the cardiovascular effects of this compound and exploring its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a complex process that involves multiple steps. The starting materials for the synthesis are 2,3-dimethylimidazo[4,5-g]quinazoline-4,8,9-trione and bromomethyl acetate. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Aplicaciones Científicas De Investigación
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its effects on the immune system, with some studies suggesting that it may have immunomodulatory properties.
Propiedades
Número CAS |
121732-15-8 |
|---|---|
Nombre del producto |
6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
Fórmula molecular |
C12H9BrN4O3 |
Peso molecular |
337.13 g/mol |
Nombre IUPAC |
6-(bromomethyl)-2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H9BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h3H2,1-2H3,(H,15,16,20) |
Clave InChI |
UMATXTVTALLULJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr |
SMILES |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr |
SMILES canónico |
CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr |
Sinónimos |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 6-(bromomethyl)-2,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)


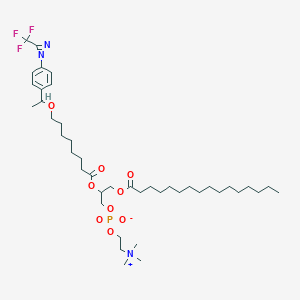
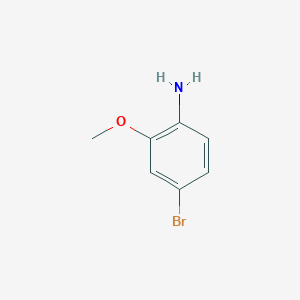
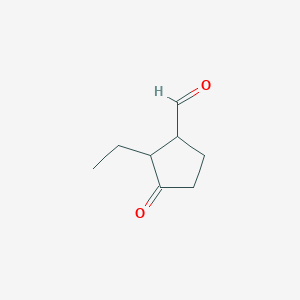
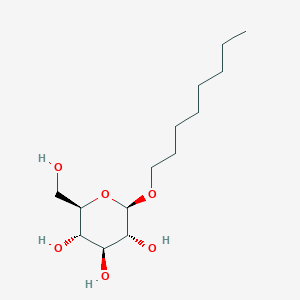
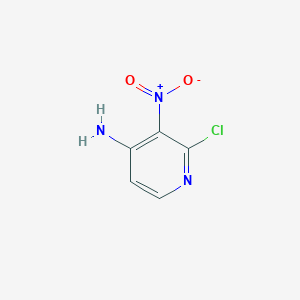
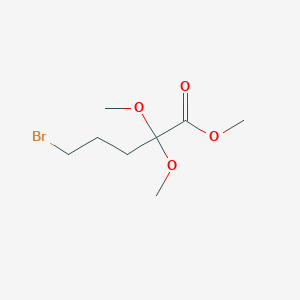
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)


